Thimerosal

描述

属性

IUPAC Name |

sodium;(2-carboxylatophenyl)sulfanyl-ethylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S.C2H5.Hg.Na/c8-7(9)5-3-1-2-4-6(5)10;1-2;;/h1-4,10H,(H,8,9);1H2,2H3;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKIYNMVFMVABJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Hg]SC1=CC=CC=C1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9HgO2S.Na, C9H9HgNaO2S | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025540 | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercury((o-carboxyphenyl)thio)ethyl, sodium salt is a light cream-colored crystalline powder with a slight odor: pH (1% aqueous solution) 6.7. Slight odor. (NTP, 1992), Light cream-colored crystalline powder with a slight odor; [CAMEO] | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1101 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), 1 gram dissolves in about 8 ml of alcohol; practically insoluble in benzene and ether, 1 gram dissolves in about 1 ml of water | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Cream colored, crystalline powder | |

CAS No. |

54-64-8 | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mercurate(1-), ethyl[2-(mercapto-.kappa.S)benzoato(2-)-.kappa.O]-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thimerosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomersal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIMEROSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2225PI3MOV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIMEROSAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

450 to 451 °F (decomposes) (NTP, 1992) | |

| Record name | MERCURY((O-CARBOXYPHENYL)THIO)ETHYL, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20596 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thimerosal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11590 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Thimerosal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies related to thimerosal. The information is intended to serve as a technical resource for professionals in research, science, and drug development.

Chemical Identity and Structure

This compound, also known as thiomersal, is an organomercury compound that has been historically used as an antiseptic and an antifungal agent, most notably as a preservative in vaccines and other biological and pharmaceutical products.[1][2][3] It is the sodium salt of ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-).[1]

-

IUPAC Name: Ethyl(2-mercaptobenzoato-(2-)-O,S)mercurate(1-) sodium[1]

-

Synonyms: Thiomersal, Merthiolate, Sodium ethylmercurithiosalicylate[1][2]

-

CAS Number: 54-64-8[1]

The structure of this compound features a mercury(II) atom with a linear coordination geometry, bonded to the sulfur atom of thiosalicylic acid and the carbon atom of an ethyl group.[1] The carboxylate group of the thiosalicylate ligand confers water solubility to the molecule.[1]

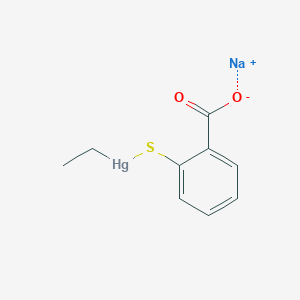

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

This compound is a light cream-colored or white crystalline powder with a slight, characteristic odor.[1][5][6] It is an organomercurial salt comprised of approximately 49% mercury by weight.[3][7]

Data Presentation: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White or slightly yellow crystalline powder | [1][8] |

| Melting Point | 232-237 °C (with decomposition) | [1][4][9] |

| Flash Point | 250 °C | [2][4][9] |

| Density | 2.508 g/cm³ | [1] |

| Water Solubility | 1 g/mL (1000 g/L) at 20 °C | [1][6] |

| Ethanol Solubility | ~125 g/L (1 g in ~8 mL) | |

| Other Solubilities | Soluble in ether and methanol (0.1 g/mL) | [4][6] |

| pH | 6.0 - 8.0 (for a 10g/L aqueous solution at 25°C) | [4][10] |

| LogP (estimated) | -1.88 | [7] |

Stability and Reactivity

This compound is stable in air but is sensitive to light and may degrade in sunlight.[4][7][11] Aqueous solutions can be sterilized by autoclaving but remain light-sensitive.[6] The stability of this compound in solution is influenced by several factors:

-

pH: Solutions are most stable to light at a pH between 5 and 7.[6] In slightly acidic solutions, it can precipitate as the corresponding acid, which slowly decomposes.

-

Metals: The rate of oxidation in solution is significantly increased by trace amounts of copper ions.[6] The use of edetic acid (EDTA) can help stabilize solutions.[6]

-

Incompatibilities: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, iodine, and heavy metal salts.[2][4][6] Sodium chloride has been shown to have a detrimental effect on its stability.[12]

In aqueous environments, this compound can decompose into thiosalicylic acid and an ethylmercury cation.[13][14] Further degradation can yield 2,2′-dithiosalicylic acid.[14]

Mechanism of Action

The antimicrobial and antifungal properties of this compound stem from the ethylmercury moiety.[15] Upon entering a microbial cell, the ethylmercury component binds with high affinity to sulfhydryl (-SH) groups present in essential enzymes and proteins.[15][16] This binding irreversibly inhibits vital metabolic pathways, such as cellular respiration, leading to microbial stasis or death.[15]

Caption: this compound's mechanism of antimicrobial action.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The molecular structure has been confirmed by single-crystal X-ray diffraction.[17][18][19]

Data Presentation: Spectroscopic Properties

| Technique | Data Highlights | Reference(s) |

| ¹³C NMR | (D₂O, δ in ppm): 15.9 (CH₃), 28.3 (CH₂), 128.0, 128.2, 130.5, 132.5, 137.6, 147.0 (Aromatic C), 181.4 (COO) | [18] |

| ¹H NMR | (C₆D₆, δ in ppm): 0.75 (t, CH₃), 0.95 (q, CH₂) 6.89 (t, p-ArH), 6.97 (t, m-ArH), 7.42 (d, o-ArH) | [18] |

| Mass Spec. | Can be analyzed by LC-ICP-MS to determine total mercury and speciation of decomposition products. | [20][21] |

| IR Spectrum | Conforms to structure. | [16] |

Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC) for Stability Testing

This method is used to assess the stability of this compound in formulations and quantify its degradation products, such as thiosalicylic acid and 2,2'-dithiosalicylic acid.

Methodology:

-

System: A standard HPLC system with a constant-flow pump, injector, variable wavelength UV detector, and an integrator.[22]

-

Column: Spherisorb RP-18 (5 µm particle size, 21 cm x 4.6 mm ID) or equivalent C18 column.[22]

-

Mobile Phase: A mixture of methanol, water, and o-phosphoric acid (e.g., 65:35:0.9 v/v/v).[22]

-

Flow Rate: 0.6 mL/min.[22]

-

Detection: UV detection at 222 nm.[22]

-

Elution: Isocratic elution at ambient temperature.[22]

-

Sample Preparation: Stock solutions are prepared by accurately weighing and dissolving the compound in purified water. Standard and test solutions are prepared by diluting the stock solutions to the desired concentration range.[22]

Caption: General workflow for HPLC analysis of this compound.

B. Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS)

This hyphenated technique is employed for the quantitative analysis of this compound in complex biological products like vaccines and for the speciation of its mercury-containing decomposition products.[13][20][21]

Methodology:

-

System: A liquid chromatography system interfaced with an inductively coupled plasma mass spectrometer.[20][21]

-

Objective: To separate mercury species chromatographically and detect them with the high sensitivity and elemental specificity of ICP-MS.

-

Sample Types: Vaccines, toxoids, and diluents containing this compound.[20][21]

-

Analysis:

-

Flow Injection (FI-ICP-MS): Often used in conjunction with LC-ICP-MS to determine the total mercury content, ensuring that all mercury species in the sample are accounted for by the chromatographic method.[20][21]

Caption: Workflow for mercury speciation using LC-ICP-MS.

References

- 1. Thiomersal - Wikipedia [en.wikipedia.org]

- 2. This compound CAS 54-64-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. fda.gov [fda.gov]

- 4. 54-64-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. This compound | 54-64-8 [chemicalbook.com]

- 7. This compound | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. discofinechem.com [discofinechem.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound CAS#: 54-64-8 [m.chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. Influence of isotonic agents on the stability of this compound in ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro study of this compound reactions in human whole blood and plasma surrogate samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nikichemie.com [nikichemie.com]

- 16. usbio.net [usbio.net]

- 17. Molecular structures of this compound (Merthiolate) and other arylthiolate mercury alkyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of this compound in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 21. Determination of this compound in biological products by liquid chromatography with inductively coupled plasma mass spectrometric detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 22. tandfonline.com [tandfonline.com]

The Genesis of a Potent Antiseptic: A Technical History of Thimerosal

A deep dive into the synthesis, early experimental validation, and mechanistic underpinnings of the organomercurial antiseptic, Thimerosal.

Executive Summary

Discovered in the late 1920s by Morris Kharasch, this compound, known commercially as Merthiolate, emerged as a highly effective antiseptic and preservative, significantly surpassing the efficacy of established agents of its time. This technical guide explores the history of its discovery, detailing the original synthesis process and the seminal experiments that established its potent antimicrobial properties. We provide an in-depth look at the experimental protocols from the foundational 1931 study by Powell and Jamieson, which quantified its superiority over phenol. Furthermore, this document elucidates the molecular mechanisms of this compound's action, focusing on its interaction with sulfhydryl groups and its profound impact on intracellular calcium signaling, leading to microbial cell death. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of this historically significant antiseptic.

Discovery and Synthesis

This compound, an organomercury compound, was first synthesized by Morris S. Kharasch at the University of Maryland.[1] The patent for this novel alkyl mercuric sulfur compound was filed in 1927 and granted in 1928.[2][3] Commercialized by Eli Lilly and Company, it was introduced as Merthiolate and quickly found widespread use as a topical antiseptic and a preservative in a variety of products, including vaccines, beginning in the 1930s.[4][5]

Original Synthesis Protocol

The synthesis of this compound, as described in early patents and chemical literature, involves a two-step process.[1][3][6] The first step is the preparation of ethylmercuric chloride, followed by its reaction with thiosalicylic acid. A modern interpretation of this synthesis is detailed below.

Step 1: Preparation of Chloroethylmercury

This step involves the reaction of mercuric chloride with an ethylating agent. A common method utilizes aluminum diethyl monochloride in an organic solvent.[6]

-

Reactants: Mercuric chloride (HgCl₂), Aluminum diethyl monochloride ((C₂H₅)₂AlCl)

-

Solvent: n-hexane or dichloromethane

-

Procedure:

-

Mercuric chloride is added to the organic solvent in a reaction vessel equipped for reflux and stirring.

-

A solution of aluminum diethyl monochloride is added dropwise to the stirred suspension.

-

The reaction mixture is refluxed for several hours.

-

The resulting mixture is then washed with aqueous hydrochloric acid and subsequently with deionized water to remove impurities.

-

The organic layer is separated, and the chloroethylmercury is isolated.

-

Step 2: Synthesis of this compound (Sodium Ethylmercurithiosalicylate)

The chloroethylmercury is then reacted with thiosalicylic acid in an alkaline solution.[1][6]

-

Reactants: Chloroethylmercury (C₂H₅HgCl), Thiosalicylic acid (C₇H₆O₂S), Sodium hydroxide (NaOH)

-

Solvent: Water and ethanol

-

Procedure:

-

Thiosalicylic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium thiosalicylate.

-

Chloroethylmercury is dissolved in a separate aqueous sodium hydroxide solution.

-

The two solutions are mixed under stirring.

-

The pH of the resulting solution is adjusted with acid to precipitate this compound acid.

-

The this compound acid is then isolated by filtration.

-

The purified this compound acid is reacted with a sodium-containing base, such as sodium hydroxide in ethanol, to form the final product, this compound (sodium ethylmercurithiosalicylate).

-

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Early Experimental Validation of Antiseptic Efficacy

The landmark 1931 study by H. M. Powell and W. A. Jamieson, titled "Merthiolate as a Germicide," was instrumental in establishing the antiseptic credentials of this compound.[7][8] This research provided the first quantitative evidence of its potent bactericidal and bacteriostatic properties.

Experimental Protocol: The Reddish Technique (Phenol Coefficient Test)

Powell and Jamieson employed the Reddish technique, a modification of the Rideal-Walker test, to determine the phenol coefficient of Merthiolate.[7][9] This method compares the bactericidal efficacy of a disinfectant to that of phenol under standardized conditions.

-

Test Organisms: Staphylococcus aureus and Bacillus typhosus (Salmonella enterica serovar Typhi).

-

Culture Medium: Standard nutrient broth.

-

Procedure:

-

A series of dilutions of both phenol and Merthiolate were prepared in sterile water.

-

A standardized suspension of the test organism was added to each dilution.

-

At timed intervals (typically 5, 10, and 15 minutes), a sample from each dilution was transferred to a tube of sterile nutrient broth.

-

These subculture tubes were then incubated to observe for bacterial growth.

-

The highest dilution of the disinfectant that killed the bacteria in a given time period was determined and compared to the highest dilution of phenol that produced the same result.

-

-

Phenol Coefficient Calculation: The phenol coefficient is calculated by dividing the highest dilution of the test disinfectant that kills the microorganisms in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.

Experimental Workflow for the Reddish Technique

Caption: Workflow of the Reddish Technique for Phenol Coefficient determination.

Quantitative Efficacy Data

The 1931 study by Powell and Jamieson demonstrated the remarkable potency of Merthiolate.[7][8]

| Parameter | Value | Organism(s) | Reference |

| Phenol Coefficient | 40-50 | Staphylococcus aureus, Bacillus typhosus | [7] |

| Inhibitory Dilution | 1:1,000,000 | Bacillus typhosus | [7] |

Table 1: Antiseptic Efficacy of Merthiolate (this compound) from Powell and Jamieson (1931)

The results indicated that Merthiolate was 40 to 50 times more effective as a germicide than phenol against both a Gram-positive coccus and a Gram-negative bacillus.[7]

Early Toxicity Studies

The initial investigations also included acute toxicity studies in animals to establish a preliminary safety profile.[10]

| Animal | Maximum Tolerated Dose (Intravenous) | Reference |

| Rabbit | 25 mg/kg | [10] |

| Rat | 45 mg/kg | [10] |

Table 2: Acute Toxicity of this compound in Animals from Early Studies

These early studies suggested a relatively low order of acute toxicity for this compound.[10]

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ethylmercury moiety, which exerts its effects through two main pathways: interaction with sulfhydryl groups and disruption of intracellular calcium homeostasis.[1][11]

Sulfhydryl Group Inhibition

The ethylmercury cation (C₂H₅Hg⁺) has a high affinity for sulfhydryl (-SH) groups present in the cysteine residues of proteins.[1] This interaction leads to the inhibition of a wide range of enzymes that are critical for cellular function, including those involved in metabolism and cell division.

Calcium Mobilization

This compound is a potent mobilizer of intracellular calcium ([Ca²⁺]i).[11] It induces the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum, and also promotes an influx of extracellular Ca²⁺.[11] This disruption of calcium signaling can trigger a cascade of downstream events, including apoptosis.

Signaling Pathways

Recent research has further elucidated the signaling pathways affected by this compound. It has been shown to induce apoptosis through the mitochondrial pathway.[12] This involves the release of cytochrome c, which in turn activates caspase-9 and caspase-3, key executioners of apoptosis.[12] Furthermore, this compound can inhibit the pro-survival PI3K/Akt/survivin pathway, further promoting cell death.[5]

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound's multifaceted mechanism of inducing apoptosis.

Conclusion

The discovery and development of this compound marked a significant advancement in the field of antiseptics and preservatives. Its potent antimicrobial activity, demonstrated in early, rigorous studies, established it as a valuable tool in medicine for decades. The understanding of its mechanism of action, centered on its interaction with sulfhydryl groups and the disruption of calcium signaling, provides a clear picture of its efficacy at the molecular level. This technical guide serves as a comprehensive resource for understanding the foundational science behind this historically important compound.

References

- 1. Thiomersal - Wikipedia [en.wikipedia.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US1672615A - Alkyl mercuric sulphur compound and process of producing it - Google Patents [patents.google.com]

- 4. This compound and Vaccines | FDA [fda.gov]

- 5. This compound and Animal Brains: New Data for Assessing Human Ethylmercury Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101696219A - Method for preparing thiomersalate sodium - Google Patents [patents.google.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. youtube.com [youtube.com]

- 10. This compound-Containing Vaccines and Neurodevelopmental Disorders - Immunization Safety Review - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. This compound: a versatile sulfhydryl reagent, calcium mobilizer, and cell function-modulating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and molecular basis of this compound-induced apoptosis in T cells: a major role of mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Overview of the Thimerosal Synthesis Pathway

An In-depth Technical Guide on the Synthesis Pathway and Precursors of Thimerosal

This technical guide provides a comprehensive overview of the synthesis pathway of this compound, an organomercury compound with a history of use as an antiseptic and preservative. The synthesis is a multi-step process involving the preparation of key precursors, followed by their final reaction to yield the target compound. This document details the chemical reactions, experimental protocols, and quantitative data for the synthesis of this compound and its essential precursors, intended for researchers, scientists, and drug development professionals.

This compound, known chemically as sodium ethylmercurithiosalicylate, is synthesized through the reaction of two primary precursors: ethylmercuric chloride and thiosalicylic acid. The overall synthesis can be broken down into three main stages:

-

Synthesis of Precursor 1: Ethylmercuric Chloride (C₂H₅HgCl)

-

Synthesis of Precursor 2: Thiosalicylic Acid (C₇H₆O₂S)

-

Final Reaction: Synthesis of this compound

The following sections provide detailed methodologies for the synthesis of each component.

Synthesis of Precursor 1: Ethylmercuric Chloride

Ethylmercuric chloride is a key organomercury intermediate in the synthesis of this compound. One common method for its preparation involves the reaction of a Grignard reagent with a mercury salt. An alternative industrial method utilizes an organoaluminum compound.

Experimental Protocol: Synthesis from Mercuric Chloride and Diethyl Aluminum Chloride

This method is adapted from an industrial process and offers high yield and purity.

Reaction: HgCl₂ + (C₂H₅)₂AlCl → C₂H₅HgCl + C₂H₅AlCl₂

Experimental Procedure:

-

To a 2-liter three-necked flask equipped with a reflux condenser, add 543 g of mercuric chloride (HgCl₂) and 700 ml of n-hexane.

-

With stirring, slowly add 506 g of a 25% solution of diethyl aluminum chloride ((C₂H₅)₂AlCl) in n-hexane or dichloromethane over a period of 5 to 6 hours.

-

Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, continue stirring and allow the reaction mixture to cool to room temperature.

-

The product, ethylmercuric chloride, will precipitate out of the solution.

-

Isolate the solid product by filtration.

-

Wash the product with fresh n-hexane and dry under vacuum.

Quantitative Data for Ethylmercuric Chloride Synthesis

| Parameter | Value | Reference |

| Starting Materials | ||

| Mercuric Chloride (HgCl₂) | 543 g | [1] |

| Diethyl Aluminum Chloride Solution (25%) | 506 g | [1] |

| Solvent (n-hexane) | 700 ml | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 5-6 hours (addition) | [1] |

| Product | ||

| Ethylmercuric Chloride (C₂H₅HgCl) | 504.3 g | [1] |

| Yield | 95.1% | [1] |

| Purity | 99.0% | [1] |

| Melting Point | 190-192 °C | [1] |

Synthesis of Precursor 2: Thiosalicylic Acid

Thiosalicylic acid can be prepared through several routes. Two common laboratory methods start from either 2-chlorobenzoic acid or anthranilic acid.

Experimental Protocol: Synthesis from 2-Chlorobenzoic Acid

Reaction: ClC₆H₄COOH + NaSH → HSC₆H₄COOH + NaCl

Experimental Procedure:

-

In a suitable reaction vessel, mix 50 g of 2-chlorobenzoic acid with a small amount of water.

-

Add a solution of 13.5 g of sodium hydroxide in 25 ml of water.

-

Carefully add 100 g of sodium hydrosulfide (NaSH) and 0.5 g of crystallized copper sulphate.

-

Heat the mixture with continuous stirring to 150-200 °C. The mass will turn dark red and melt.

-

Increase the temperature to 250 °C, at which point the mass will thicken and eventually solidify.

-

After cooling, dissolve the melt in 1 liter of water and filter the solution.

-

Precipitate the thiosalicylic acid from the filtrate by adding hydrochloric acid.

-

Collect the precipitate by filtration and wash with cold water.

Experimental Protocol: Synthesis from Anthranilic Acid

This method involves the diazotization of anthranilic acid followed by reaction with a sulfide and subsequent reduction.

Step 1: Diazotization and Formation of Dithiosalicylic Acid

-

In a 2-liter beaker, dissolve 137 g (1 mole) of anthranilic acid in 500 cc of water and 200 cc of concentrated hydrochloric acid. Cool the mixture to approximately 6 °C in an ice bath with stirring.

-

Prepare a solution of 69 g (1 mole) of sodium nitrite in 280 cc of hot water and cool it in ice.

-

Add the sodium nitrite solution to the anthranilic acid solution while keeping the temperature below 5 °C by adding cracked ice.

-

In a separate 4-liter beaker, prepare a sodium disulfide solution by dissolving 260 g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur in 290 cc of boiling water. Then add a solution of 40 g of sodium hydroxide in 100 cc of water and cool the mixture to below 5 °C.

-

Slowly add the diazonium salt solution to the cold sodium disulfide solution over 20-30 minutes, maintaining the temperature below 5 °C with the addition of ice.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C until the evolution of nitrogen ceases.

-

Acidify the solution with concentrated hydrochloric acid to precipitate dithiosalicylic acid. Filter the precipitate.

Step 2: Reduction to Thiosalicylic Acid

-

Mix the moist dithiosalicylic acid cake with 27 g of zinc dust and 300 cc of glacial acetic acid in a 1-liter round-bottomed flask.

-

Reflux the mixture vigorously for about four hours.

-

After cooling, filter the mixture with suction.

-

Suspend the filter cake in 200 cc of water and heat to boiling.

-

Make the solution strongly alkaline with approximately 40 cc of 33% aqueous sodium hydroxide solution and boil for about twenty minutes.

-

Filter the hot solution and precipitate the thiosalicylic acid by adding concentrated hydrochloric acid until the solution is acidic to Congo red paper.

-

Filter the product, wash with water, and dry.

Quantitative Data for Thiosalicylic Acid Synthesis (from Anthranilic Acid)

| Parameter | Value | Reference |

| Starting Materials (per mole of Anthranilic Acid) | ||

| Anthranilic Acid | 137 g | [2] |

| Sodium Nitrite | 69 g | [2] |

| Crystallized Sodium Sulfide (Na₂S·9H₂O) | 260 g | [2] |

| Sulfur | 34 g | [2] |

| Sodium Hydroxide | 40 g | [2] |

| Zinc Dust | 27 g | [2] |

| Reaction Conditions | ||

| Diazotization Temperature | < 5 °C | [2] |

| Reduction | Reflux in glacial acetic acid for 4 hours | [2] |

| Product | ||

| Thiosalicylic Acid (C₇H₆O₂S) | 110-130 g | [2] |

| Yield | 71-84% | [2] |

| Melting Point | 162-163 °C (crude), 163-164 °C (recrystallized) | [2][3] |

Final Reaction: Synthesis of this compound

The final step in the synthesis is the reaction of ethylmercuric chloride with thiosalicylic acid in an alkaline solution.

Experimental Protocol

Reaction: C₂H₅HgCl + HSC₆H₄COONa → C₂H₅HgSC₆H₄COONa + HCl

-

Dissolve 61 g of thiosalicylic acid in 400 ml of deionized water containing 180 ml of 10% sodium hydroxide solution. Heat to 40-50 °C with stirring to ensure complete dissolution, forming a sodium thiosalicylate solution.[1]

-

In a separate vessel, dissolve 100 g of ethylmercuric chloride in 350 ml of water containing 180 ml of 10% sodium hydroxide solution with stirring.[1]

-

Under agitation, mix the two solutions.

-

Allow the reaction to proceed for 30 minutes to one hour.[1]

-

Filter the resulting solution.

-

To the filtrate, add a 10% hydrochloric acid solution to adjust the pH to 2, which precipitates this compound acid.[1]

-

Isolate the this compound acid via solid-liquid separation.

-

The this compound acid is then reacted with a sodium-containing alkaline solution (e.g., sodium hydroxide in ethanol) to produce the final product, this compound (sodium ethylmercurithiosalicylate).[1][4]

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Materials | ||

| Thiosalicylic Acid | 61 g | [1] |

| Ethylmercuric Chloride | 100 g | [1] |

| Sodium Hydroxide Solution (10%) | 180 ml + 180 ml | [1] |

| Reaction Conditions | ||

| Temperature | 40-50 °C (initial dissolution) | [1] |

| Reaction Time | 30-60 minutes | [1] |

| pH for Precipitation | 2 | [1] |

Visualization of the Synthesis Pathway

The following diagrams illustrate the chemical structures of the key compounds and the overall synthesis pathway.

References

An In-depth Technical Guide on the Core Mechanism of Action of Thimerosal as an Antimicrobial

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thimerosal, an organomercury compound, has served as an effective antimicrobial preservative in pharmaceutical products, including multi-dose vaccine vials, for decades.[1] Its mechanism of action is multifaceted but is primarily rooted in the high reactivity of its ethylmercury component with sulfhydryl (thiol) groups. In aqueous solutions, this compound dissociates to release ethylmercury, which readily forms covalent adducts with free cysteine residues in microbial proteins.[2][3] This interaction leads to the potent inhibition of essential enzymes, disruption of protein structure and function, and a cascade of downstream cellular events.[4][5] These secondary effects include the induction of oxidative stress through the depletion of intracellular thiols like glutathione, disruption of calcium homeostasis, and compromised cell membrane integrity, ultimately leading to microbial cell death.[6][7][8] This guide provides a detailed examination of these mechanisms, supported by quantitative efficacy data and key experimental protocols.

Core Mechanism of Action: Thiol-Mediated Inactivation

The primary antimicrobial activity of this compound stems from its interaction with sulfhydryl groups (-SH) present in microbial proteins and peptides.[4][9] This process is initiated by the decomposition of this compound in aqueous environments.

Decomposition and Ethylmercury Formation

This compound (C₉H₉HgNaO₂S) is a salt that, in solution, metabolizes or degrades into ethylmercury and thiosalicylate.[1][3][10] The ethylmercury cation (EtHg⁺) is the principal active moiety responsible for the antimicrobial effect.[2][11] This degradation is a critical first step that liberates the highly reactive organometallic cation to interact with cellular components.

Formation of Ethylmercury-Protein Adducts

The liberated ethylmercury cation has a strong affinity for and rapidly reacts with the free thiol groups of cysteine residues within microbial proteins.[2][12] This reaction forms a stable S-Hg coordinate bond, creating an ethylmercury-protein adduct.[3] This covalent modification alters the protein's native conformation and, consequently, its biological function.[11][13] The binding of ethylmercury to these critical residues can lead to the inactivation of enzymes essential for microbial survival and metabolism.[4][9] Studies using techniques like mass spectrometry have confirmed the formation of these adducts on various proteins.[12][13]

Downstream Cellular Effects

The widespread formation of ethylmercury-protein adducts triggers several downstream events that contribute to this compound's antimicrobial efficacy.

Inhibition of Key Microbial Enzymes

Many enzymes rely on cysteine residues within their active sites for catalytic function. By binding to these sulfhydryl groups, ethylmercury acts as a potent, non-specific enzyme inhibitor.[4] For example, this compound has been shown to inhibit enzymes like DNA topoisomerase II alpha by reacting with its critical cysteine thiol groups.[12] The inhibition of UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an essential enzyme in bacterial cell wall synthesis, has also been identified as a target.[5] This broad-spectrum enzyme inhibition disrupts vital metabolic and replicative processes, leading to cell death.

Induction of Oxidative Stress and Glutathione Depletion

Glutathione (GSH), a major intracellular antioxidant, is a thiol-containing tripeptide that plays a crucial role in protecting cells from oxidative damage. This compound reacts rapidly with GSH, leading to its depletion.[6][12] The reduction in the intracellular GSH pool compromises the cell's ability to neutralize reactive oxygen species (ROS). This imbalance results in a state of oxidative stress, where ROS accumulate and cause damage to lipids, proteins, and DNA.[7] Studies have shown that this compound induces ROS production, primarily from mitochondria, which is a key step in its cytotoxic pathway.[7]

Disruption of Calcium Homeostasis and Membrane Integrity

This compound has been shown to induce an influx of extracellular calcium (Ca²⁺) into cells.[4][7] This disruption of calcium signaling is often a secondary event following the induction of ROS.[7] Elevated intracellular calcium can activate various degradative enzymes and contribute to apoptosis. Furthermore, this compound can exert a direct damaging effect on the cell membrane, leading to a loss of integrity and increased permeability.[8] This membrane damage, which can occur rapidly at higher concentrations, contributes to necrotic cell death pathways.[8]

Antimicrobial Efficacy: Quantitative Data

The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Gram-positive Bacteria | 6.25 µg/mL (17 µM) | [14][15] |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 100 µg/mL (250 µM) | [14][15] |

| Candida albicans | Fungus (Yeast) | 6.25 µg/mL (17 µM) | [14][15] |

| Aspergillus brasiliensis | Fungus (Mold) | 12.5 µg/mL (30 µM) | [14] |

Note: These values represent complete growth inhibition in culture media as reported in the cited studies.[14][15]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of an antimicrobial's potency and is typically determined using broth microdilution or agar dilution methods.[16]

Protocol: Broth Microdilution Assay

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate to create a concentration gradient.[17]

-

Inoculum Preparation: The target microorganism is cultured to a specific density, typically adjusted to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[17] This suspension is then further diluted.

-

Inoculation: A standardized volume of the diluted microbial suspension is added to each well of the microtiter plate containing the this compound dilutions. Positive (microbe, no this compound) and negative (medium only) control wells are included.

-

Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 20-24 hours for bacteria).[17]

-

Result Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound in which no visible growth is observed.[16] Colorimetric indicators like Resazurin can also be used to assess metabolic activity.[18]

Analysis of Ethylmercury-Protein Adduct Formation

Detecting the covalent binding of ethylmercury to proteins is crucial for confirming the primary mechanism of action.

Protocol: Mass Spectrometry (MS) Analysis

-

Incubation: A purified microbial protein of interest (or a total cell lysate) is incubated with a known concentration of this compound under controlled conditions (e.g., physiological pH).

-

Sample Preparation: The protein sample is desalted and purified to remove unbound this compound and other interfering substances. For complex mixtures, this may involve chromatographic separation (e.g., liquid chromatography, LC).[13]

-

Mass Analysis: The sample is introduced into a mass spectrometer (e.g., ESI-MS). The instrument measures the mass-to-charge ratio of the protein.

-

Data Interpretation: The formation of an ethylmercury adduct is confirmed by a specific mass shift in the protein's molecular weight. The ethylmercury moiety (EtHg⁺) adds approximately 229 Da to the mass of the protein for each cysteine residue it binds to.[2] This provides direct evidence of the covalent interaction.

Conclusion

The antimicrobial action of this compound is a well-defined, multi-step process initiated by the cleavage of the ethylmercury group and its subsequent covalent binding to sulfhydryl groups on microbial proteins. This primary interaction disrupts the function of essential enzymes and triggers a cascade of deleterious secondary effects, including severe oxidative stress, loss of calcium homeostasis, and membrane damage. This combination of targeted molecular inactivation and broad cellular disruption accounts for its effectiveness as a broad-spectrum antimicrobial preservative.

References

- 1. fda.gov [fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of this compound-Induced Structural Destabilization of a Recombinant Rotavirus P[4] Protein Antigen Formulated as a Multi-Dose Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H9HgNaO2S | CID 16684434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. thevaccinemom.com [thevaccinemom.com]

- 7. Sensitization effect of this compound is mediated in vitro via reactive oxygen species and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Induces DNA Breaks, Caspase-3 Activation, Membrane Damage, and Cell Death in Cultured Human Neurons and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound-Containing Vaccines and Autism: A Review of Recent Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thiol-modulated mechanisms of the cytotoxicity of this compound and inhibition of DNA topoisomerase II alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Interaction of this compound with proteins—ethylmercury adduct formation of human serum albumin and β-lactoglobulin A | Semantic Scholar [semanticscholar.org]

- 14. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]

- 18. researchgate.net [researchgate.net]

Thimerosal's Effect on Microbial Growth and Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thimerosal, an organomercury compound, has a long history of use as an effective antimicrobial agent and preservative in a variety of pharmaceutical products, including vaccines.[1][2][3][4] Its broad-spectrum activity against bacteria and fungi has made it a valuable tool in preventing microbial contamination.[2][3][4] This technical guide provides an in-depth analysis of this compound's core antimicrobial properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to the release of the ethylmercury cation (C2H5Hg+) upon dissolution. This cation readily targets and interacts with sulfhydryl (-SH) groups present in microbial proteins, including essential enzymes.[5] This interaction leads to the formation of stable mercaptides, which effectively inactivates the proteins and disrupts critical cellular functions, ultimately leading to microbial cell death. Key microbial metabolic pathways that are reliant on enzymes with active sulfhydryl groups are thus inhibited.

Below is a diagram illustrating the mechanism of action of this compound on a microbial cell.

Caption: this compound's mechanism of action on a microbial cell.

Quantitative Data on Antimicrobial Efficacy

The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.

Minimum Inhibitory Concentration (MIC) of this compound

The following tables summarize the MIC values of this compound against a range of bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 6.25[6][7] |

| Pseudomonas aeruginosa | Negative | 100[6][7] |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungi

| Fungal Species | Type | MIC (µg/mL) |

| Candida albicans | Yeast | 6.25[6][7] |

| Aspergillus brasiliensis | Mold | 12.5[6][7] |

Experimental Protocols

Accurate determination of this compound's antimicrobial activity relies on standardized and meticulously executed experimental protocols. The following sections provide detailed methodologies for determining the MIC and MBC of this compound.

Preparation of this compound Stock Solution

A stock solution of this compound is the starting point for creating the serial dilutions required for susceptibility testing.

Materials:

-

This compound powder

-

Sterile deionized water or a suitable solvent as recommended by the supplier

-

Sterile tubes or flasks

-

Calibrated balance

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of this compound powder using a calibrated balance.

-

Dissolve the powder in the appropriate volume of sterile deionized water or other recommended solvent to achieve a desired stock concentration (e.g., 1000 µg/mL).

-

Ensure complete dissolution by vortexing the solution thoroughly.

-

Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.

-

Store the stock solution in a sterile, clearly labeled container at the recommended temperature (typically 2-8°C) and protected from light.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

-

Sterile 96-well microtiter plates

-

This compound stock solution

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

Procedure:

-

Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.

-

Prepare the microbial inoculum by suspending colonies from a fresh culture in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculate each well (except for the sterility control well) with 50 µL of the diluted microbial suspension.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only) on each plate.

-

Seal the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Below is a workflow diagram for the Broth Microdilution Assay.

Caption: Workflow for the Broth Microdilution Assay.

Time-Kill Kinetic Assay

The time-kill kinetic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.

Materials:

-

This compound stock solution

-

Sterile culture tubes or flasks

-

Sterile broth (e.g., MHB)

-

Standardized microbial inoculum

-

Neutralizer solution (e.g., Dey-Engley neutralizing broth or other validated neutralizer containing sodium thioglycolate or sodium thiosulfate)

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Incubator and shaker

-

Timer

Procedure:

-

Prepare tubes or flasks containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without this compound.

-

Inoculate each tube with the standardized microbial suspension to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Immediately after inoculation (time zero) and at specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Immediately transfer the aliquot into a tube containing a validated neutralizer solution to inactivate the this compound.

-

Perform serial dilutions of the neutralized sample in sterile saline.

-

Plate a known volume of each dilution onto appropriate agar plates.

-

Incubate the plates until colonies are visible.

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and this compound concentration.

-

Plot the log10 CFU/mL against time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Below is a workflow diagram for the Time-Kill Kinetic Assay.

Caption: Workflow for the Time-Kill Kinetic Assay.

Conclusion

This compound remains a potent antimicrobial agent with a well-understood mechanism of action. Its effectiveness against a broad spectrum of bacteria and fungi, as demonstrated by quantitative data, underscores its utility as a preservative. The detailed experimental protocols provided in this guide offer a framework for the accurate and reproducible assessment of this compound's antimicrobial properties, which is essential for its continued and appropriate use in pharmaceutical and research settings. Careful adherence to these standardized methods will ensure reliable data for regulatory submissions, product development, and scientific research.

References

- 1. Thymol combined with SAEW for the eradication of mature Pseudomonas aeruginosa biofilms and reduction of bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. This compound-Containing Vaccines and Autism: A Review of Recent Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Vaccines | Vaccine Safety | CDC [cdc.gov]

- 5. Survival of plasmid-containing strains of Escherichia coli, Pseudomonas aeruginosa and Staphylococcus aureus in phenylmercuric nitrate and thiomersal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assessment of this compound cytotoxicity and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Ethylmercury's Impact on Cellular Machinery: A Technical Guide to Affected Biochemical Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the significant influence of ethylmercury on critical biochemical pathways within human cells. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular mechanisms of ethylmercury toxicity, focusing on mitochondrial dysfunction, oxidative stress, and the disruption of key enzymatic processes. The guide presents a thorough compilation of quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades to facilitate a deeper understanding of ethylmercury's cellular impact.

Ethylmercury, a potent organomercurial, exerts its toxic effects primarily through its high affinity for sulfhydryl groups, leading to widespread disruption of protein structure and function. This interaction is a central element in its ability to induce cellular damage, particularly within the nervous system. The developing brain is especially susceptible to the neurotoxic effects of this compound.

One of the most significant consequences of ethylmercury exposure is the impairment of mitochondrial function. Ethylmercury acts as a direct mitochondrial toxin, inhibiting the electron transport chain, which leads to a decrease in cellular energy production and an increase in the generation of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This surge in ROS overwhelms the cell's antioxidant defenses, causing extensive oxidative damage to vital components, including mitochondrial DNA and proteins. This cascade of events can ultimately trigger programmed cell death, or apoptosis, through the activation of effector caspases like caspase-3.

The guide further elucidates how ethylmercury exacerbates oxidative stress by depleting intracellular levels of glutathione (GSH), a critical antioxidant molecule. Ethylmercury directly binds to GSH, rendering it inactive and diminishing the cell's capacity to neutralize harmful free radicals. Furthermore, it inhibits key enzymes in the thioredoxin system and the pentose phosphate pathway, which are essential for maintaining a reduced intracellular environment and regenerating antioxidant defenses.

This in-depth resource provides structured tables summarizing the quantitative effects of ethylmercury on various cellular parameters, including enzyme inhibition and the reduction of antioxidant levels. Detailed experimental protocols for key assays are also provided to enable researchers to replicate and build upon the cited findings. To further clarify the complex interactions, the whitepaper includes diagrams of the affected biochemical pathways generated using the Graphviz DOT language.

Quantitative Impact of Ethylmercury on Biochemical Parameters

The following tables summarize the dose-dependent effects of ethylmercury on key cellular components and enzymatic activities as reported in various in vitro studies.

Table 1: Inhibition of Thioredoxin System Enzymes by Ethylmercury

| Cell Line | Enzyme | Ethylmercury Concentration | % Inhibition | Reference |

| Neuroblastoma | Thioredoxin (Trx) | Not Specified | Up to 60% | [1] |

| Neuroblastoma | Thioredoxin Reductase (TrxR) | Not Specified | Up to 80% | [1] |

| Hepatoma | Thioredoxin (Trx) & Thioredoxin Reductase (TrxR) | Not Specified | Almost 100% | [1] |

| Purified Rat TrxR | Thioredoxin Reductase (TrxR) | 19.7 nM (IC50) | 50% | [2] |

Table 2: Effect of Ethylmercury on Glutathione (GSH) Levels

| Cell Line | Ethylmercury Concentration | % Reduction in GSH | Reference |

| C6 Glioma Cells | ~5.05 µM (EC50) | Significant reduction | [3] |

| Neuroblastoma & Glioblastoma | Not Specified | Associated with cytotoxicity | [4][5] |

| SH-SY5Y Cells | 5 µM | 40% | [6] |

Table 3: Cytotoxicity of Ethylmercury in Different Cell Lines

| Cell Line | Parameter | Value | Reference |

| Neuroblastoma & Liver Cells | GI50 | 1.5 to 20 µM | [1] |

| C6 Glioma Cells | EC50 | 5.05 µM | [3] |

Key Experimental Methodologies

This section provides detailed protocols for experiments crucial to understanding the biochemical impact of ethylmercury.

Measurement of Mitochondrial Respiration in Astrocytes

Objective: To assess the effect of ethylmercury on the oxygen consumption rate of astrocytes as an indicator of mitochondrial function.

Materials:

-

Cultured normal human astrocytes (NHA)

-

Thimerosal (as a source of ethylmercury)

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Respiration medium (e.g., MiR05)

-

Substrates and inhibitors of the electron transport chain (e.g., pyruvate, malate, ADP, oligomycin, FCCP, rotenone, antimycin A)

Procedure:

-

Cell Preparation: Culture NHA to the desired confluence. Harvest the cells by trypsinization and resuspend them in fresh culture medium.

-

Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

-

Cell Loading: Add a known number of astrocytes (e.g., 1-2 million cells/mL) to the respirometer chambers containing pre-warmed respiration medium.

-

Baseline Respiration: Record the basal oxygen consumption rate (ROUTINE respiration).

-

Ethylmercury Treatment: Add the desired concentration of this compound to the chambers and incubate for a specified period.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

Add substrates for Complex I (e.g., pyruvate and malate) and ADP to measure phosphorylating respiration (OXPHOS).

-

Add oligomycin to inhibit ATP synthase and measure LEAK respiration.

-

Add the uncoupler FCCP in titrations to determine the maximal capacity of the electron transport system (ETS).

-

Add rotenone to inhibit Complex I and then succinate to measure Complex II-linked respiration.

-

Add antimycin A to inhibit Complex III and measure residual oxygen consumption (ROX).

-

-

Data Analysis: Analyze the oxygen flux to determine the rates of different respiratory states. Compare the results from ethylmercury-treated cells to untreated controls.

Quantification of Oxidative DNA Damage

Objective: To measure the extent of DNA damage, specifically the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), in cells exposed to ethylmercury.

Materials:

-

Cultured cells (e.g., human neuroblastoma cells)

-

Ethylmercury chloride

-

DNA extraction kit

-

Enzymatic digestion cocktail (e.g., nuclease P1, alkaline phosphatase)

-

High-performance liquid chromatography (HPLC) system with an electrochemical detector (ECD) or a mass spectrometer (LC-MS/MS)

-

8-OHdG standard

Procedure:

-

Cell Culture and Treatment: Culture cells and expose them to various concentrations of ethylmercury for a defined period.

-

DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA extraction kit, taking precautions to prevent artificial oxidation during the process.

-

DNA Digestion: Enzymatically digest the isolated DNA to individual deoxynucleosides.

-

HPLC Analysis:

-

Inject the digested DNA sample into the HPLC-ECD or LC-MS/MS system.

-

Separate the deoxynucleosides using a suitable column and mobile phase.

-

Detect and quantify 8-OHdG and a reference nucleoside (e.g., 2'-deoxyguanosine) based on their retention times and peak areas compared to known standards.

-

-

Data Normalization: Express the level of oxidative DNA damage as the ratio of 8-OHdG to the reference nucleoside (e.g., 8-OHdG per 10^6 dG).

Determination of Intracellular Glutathione (GSH) Levels

Objective: To quantify the concentration of reduced glutathione in cells following exposure to ethylmercury.

Materials:

-

Cultured cells

-

Ethylmercury chloride

-

Assay buffer (e.g., phosphate-buffered saline)

-

Metaphosphoric acid (for protein precipitation)

-

GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB)

-

Microplate reader

Procedure:

-

Cell Lysis and Deproteinization: After treatment with ethylmercury, lyse the cells and precipitate the proteins using an acid such as metaphosphoric acid.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

GSH Assay:

-

Transfer the supernatant to a new microplate.

-

Add the components of the GSH assay kit, which typically include DTNB and glutathione reductase.

-

The reaction of GSH with DTNB produces a colored product (TNB), which can be measured spectrophotometrically at a specific wavelength (e.g., 412 nm). The rate of color change is proportional to the GSH concentration.

-

-

Standard Curve: Prepare a standard curve using known concentrations of GSH.

-

Calculation: Determine the GSH concentration in the samples by comparing their absorbance values to the standard curve. Normalize the results to the total protein content of the cell lysate.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key biochemical pathways affected by ethylmercury and a general experimental workflow.

Caption: Ethylmercury disrupts mitochondrial function, leading to oxidative stress and apoptosis.

Caption: Ethylmercury depletes key antioxidant systems, increasing cellular vulnerability to oxidative stress.

Caption: A streamlined workflow for investigating the cytotoxic effects of ethylmercury on cultured cells.

References

- 1. Toxicological effects of thiomersal and ethylmercury: Inhibition of the thioredoxin system and NADP(+)-dependent dehydrogenases of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the human thioredoxin system. A molecular mechanism of mercury toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative study on methyl- and ethylmercury-induced toxicity in C6 glioma cells and the potential role of LAT-1 in mediating mercurial-thiol complexes uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound neurotoxicity is associated with glutathione depletion: protection with glutathione precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

- 6. researchgate.net [researchgate.net]

Thimerosal in Aqueous Solutions: A Technical Guide to Degradation Products and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation of thimerosal in aqueous solutions. It details the primary degradation products, the factors influencing stability, and the analytical methodologies for their characterization and quantification. This document is intended to serve as a valuable resource for professionals in pharmaceutical development, quality control, and research.

Introduction to this compound and its Stability

This compound is an organomercury compound that has been historically used as an antimicrobial preservative in various pharmaceutical products, including vaccines, ophthalmic solutions, and biologics. Its efficacy is attributed to the release of the ethylmercury cation. However, the stability of this compound in aqueous solutions is a critical concern, as its degradation can lead to a loss of preservative effectiveness and the formation of potentially toxic byproducts. The degradation process is influenced by several factors, including pH, temperature, light exposure, and the presence of other chemical entities in the formulation.

This compound Degradation Pathways

The degradation of this compound in an aqueous environment is a multifaceted process that leads to the formation of several key products. The primary degradation pathway involves the cleavage of the carbon-sulfur bond, releasing ethylmercury and thiosalicylate moieties.

The initial degradation products are ethylmercuric hydroxide and thiosalicylic acid [1]. Thiosalicylic acid can further oxidize to form 2,2'-dithiosalicylic acid [1]. Under prolonged reaction times, ethylmercuric hydroxide can be reduced to elemental mercury [1].

In the presence of copper ions, the degradation pathway can also lead to the formation of 2-sulfobenzoic acid and 2-sulfinobenzoic acid [2]. The presence of sodium chloride in solutions has been shown to accelerate the decomposition of this compound[1].

The following diagram illustrates the primary degradation pathways of this compound in an aqueous solution.

Caption: Primary degradation pathways of this compound in aqueous solution.

Factors Influencing this compound Degradation

The rate and extent of this compound degradation are significantly influenced by various physical and chemical factors. Understanding these factors is crucial for the formulation and storage of products containing this compound.

| Factor | Effect on this compound Stability | Reference |

| pH | Degradation is pH-dependent. Acidic conditions can promote the formation of certain degradation products. | [3] |

| Temperature | Increased temperature accelerates the degradation of this compound. | [4] |

| Light | Exposure to light, particularly UV radiation, can induce photodegradation of this compound. | [3][5] |

| Sodium Chloride | The presence of sodium chloride accelerates the decomposition of this compound. | [1] |

| Copper Ions | Copper ions can catalyze the oxidation of degradation products, leading to the formation of 2-sulfobenzoic acid. | [2] |

| Container Material | This compound can be sorbed onto plastic containers, affecting its concentration in solution. | [1] |

| Other Excipients | Ingredients with polyhydroxy groups and chelating agents can form complexes with this compound, potentially reducing its stability and antimicrobial efficacy. | [6] |

Quantitative Analysis of this compound Degradation

The quantification of this compound and its degradation products is essential for stability studies and quality control. The following tables summarize the quantitative data on this compound degradation under different conditions.

Effect of pH and Temperature on this compound Degradation

Photodegradation of this compound

Photocatalytic degradation studies have demonstrated the significant impact of light on this compound stability.

| Condition | Degradation Rate/Efficiency | Reference |

| Visible light active ZnFe2O4/poly(o-phenylenediamine) composite | 90.2% degradation within 6 hours | [2] |

| UVA light assisted TiO2 heterogeneous photocatalysis | Complete degradation within 20 minutes | [3] |

| UV/TiO2 photocatalysis in the presence of oxygen | Faster degradation compared to in the absence of oxygen, with over 60% mineralization. | [5][7] |

Experimental Protocols for Analysis

Accurate analysis of this compound and its degradation products requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general framework for the analysis of this compound and its primary degradation products. Method validation according to ICH guidelines is crucial for ensuring accuracy, precision, and reliability[8].

Objective: To separate and quantify this compound, thiosalicylic acid, and 2,2'-dithiosalicylic acid in an aqueous sample.